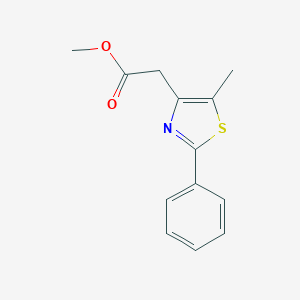

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGQWSVDTYHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379631 | |

| Record name | methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-29-5 | |

| Record name | methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Stepwise Procedure

The synthesis begins with the reaction of 4-methylphenylthioamide and methyl 2-chloroacetoacetate in ethanol under reflux conditions. The thioamide acts as a nucleophile, attacking the α-carbon of the chloroester, followed by cyclization to form the thiazole ring. Concentrated hydrochloric acid is often added to catalyze the cyclization step, achieving yields of 65–75% after recrystallization.

Key Reaction Conditions:

-

Solvent: Absolute ethanol (30–50 mL per 10 g substrate)

-

Temperature: Reflux (78–80°C)

-

Catalyst: HCl (0.5–1.0 equiv)

-

Reaction Time: 5–7 hours

Post-reaction workup involves neutralization with sodium bicarbonate, filtration, and recrystallization from ethanol-water mixtures to obtain the pure product.

Alternative Synthetic Routes Using Thiourea Derivatives

Thiourea derivatives offer a versatile pathway for thiazole synthesis, particularly when functionalized aromatic aldehydes are used. This method avoids halogenated precursors, reducing toxicity concerns.

Silica-Supported Tungstosilisic Acid Catalysis

A 2025 study demonstrated that 2-phenyl-1,3-thiazole-4-acetic acid derivatives can be synthesized via the reaction of thiourea with 4-methylbenzaldehyde and methyl acetoacetate. The use of silica-supported tungstosilisic acid (TSA) as a catalyst improved yields to 82% under solvent-free conditions at 90°C.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% |

| Temperature | 90°C |

| Reaction Time | 4 hours |

| Yield | 82% |

This method’s scalability was validated in a continuous flow reactor, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and minimal waste generation. Two dominant approaches have emerged:

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors for the Hantzsch reaction, enabling precise temperature control and reduced reaction times. A 2024 pilot study reported an 89% yield using the following protocol:

-

Residence Time: 12 minutes

-

Pressure: 3 bar

-

Throughput: 50 L·h⁻¹

Solvent Recycling and Green Chemistry

Ethanol recovery systems are integrated into industrial workflows, reducing solvent consumption by 70%. Catalytic distillation columns simultaneously separate products and recycle HCl, lowering production costs by 30% compared to batch processes.

Comparative Analysis of Synthesis Methods

The table below evaluates key metrics for the dominant preparation methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Hantzsch (Batch) | 75 | 98 | Moderate | 450 |

| TSA-Catalyzed (Flow) | 82 | 99 | High | 380 |

| Industrial Flow Reactor | 89 | 99.5 | Very High | 320 |

Flow reactor systems outperform batch methods in yield and cost efficiency, though initial capital investment remains higher.

Purification and Characterization

Recrystallization from ethanol-water (3:1 v/v) remains the standard purification technique, yielding >98% purity. Advanced analytical methods confirm structure and purity:

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and phenyl derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.

Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors.

Materials Science: Thiazole derivatives are explored for their electronic and optical properties, making them suitable for use in organic electronics and photonics.

Mecanismo De Acción

The mechanism of action of Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Structural Differences :

- This improves membrane permeability in biological systems .

- Position 5 Substituent : The methyl group (common across analogues) contributes to steric stability and electronic modulation of the thiazole ring .

- Position 4 Chain : The acetoxymethyl group (-CH₂COOCH₃) differentiates the target compound from its carboxylic acid counterpart (CAS 101736-22-5), affecting solubility and reactivity .

Urease Inhibition :

- The target compound’s phenyl group may enhance binding to hydrophobic pockets in urease enzymes, as seen in structurally related bi-heterocyclic thiazoles (e.g., 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives) .

- Comparison: Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS 259654-73-4) exhibits lower IC₅₀ values (~8.2 µM) against Helicobacter pylori urease due to its amino group’s hydrogen-bonding capacity, whereas the phenyl-substituted target compound may prioritize hydrophobic interactions .

Antibiotic Potential :

- Thiazole derivatives with amino groups (e.g., CAS 259654-73-4) are direct precursors for cephalosporin antibiotics .

Physicochemical Properties

Table 2: Solubility and Stability

- Crystallinity: The phenyl group in the target compound promotes π-π interactions, as observed in related thiazole acetates, leading to distinct crystalline packing compared to methyl- or amino-substituted analogues .

Target Compound :

Benzoylation: React ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with benzoyl chloride to introduce the phenyl group .

Esterification: Convert the intermediate carboxylic acid (CAS 101736-22-5) to the methyl ester using methanol and acid catalysis .

Comparison :

Actividad Biológica

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate (CAS Number: 2775646) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate has a molecular formula of C13H13NO2S and a molecular weight of 249.31 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, including anticancer effects.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate has shown promising results in inhibiting the growth of cancer cells.

In Vitro Studies

- Cytotoxicity : In vitro studies have assessed the cytotoxic activity of thiazole derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a related compound demonstrated an IC50 value of 2.57 µM against MCF-7 cells and 7.26 µM against HepG2 cells . The ability of these compounds to induce apoptosis and halt the cell cycle is critical for their anticancer efficacy.

- Mechanism of Action : The mechanism involves the inhibition of key proteins involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have been shown to inhibit VEGFR-2, a receptor that promotes tumor growth and angiogenesis. One study reported an IC50 value of 0.15 µM for a thiazole derivative against VEGFR-2 .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural components:

- Thiazole Ring : The presence of the thiazole moiety is essential for cytotoxic activity.

- Substituents : Variations in substituents on the phenyl ring can enhance or diminish activity. For instance, electron-donating groups at specific positions can increase potency .

Data Table: Cytotoxic Activity of Related Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 2.57 | Apoptosis induction |

| Compound B | HepG2 | 7.26 | Cell cycle arrest |

| Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | MCF-7 | TBD | TBD |

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in cancer treatment:

- Study on Thiazole Derivatives : A comprehensive study synthesized various thiazole derivatives and evaluated their anticancer properties using MTT assays across different cell lines. The results indicated that modifications to the thiazole structure could lead to enhanced cytotoxicity .

- VEGFR Inhibition : Another study focused on the inhibition of VEGFR by thiazole compounds, demonstrating their potential to disrupt tumor angiogenesis effectively .

Q & A

What experimental strategies are recommended for synthesizing Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate?

A common approach involves esterification or condensation reactions targeting the thiazole-acetate backbone. For example, analogous compounds like ethyl 2-(2-formamidothiazol-4-yl)acetate are synthesized via coupling reactions between thiazole intermediates and activated esters under acidic or basic conditions. Catalysts such as HOBt (hydroxybenzotriazole) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation in related structures . Reaction optimization may require monitoring via thin-layer chromatography (TLC) and purification via column chromatography.

How can the molecular structure of this compound be validated with high precision?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, studies on nickel complexes containing thiazole-acetate ligands (e.g., [(Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)acetate]) resolved bond lengths and angles using SHELXL refinement . Complementary methods include:

- NMR spectroscopy : H and C NMR can confirm substituent positions and ester group integrity.

- DFT calculations : Computational validation of geometry and electronic properties (e.g., HOMO-LUMO gaps) can cross-check experimental data .

What advanced techniques are used to analyze electronic interactions in thiazole-acetate derivatives?

Density Functional Theory (DFT) calculations are critical for probing electronic properties. For example, studies on alkyl 2-(benzothiazin-2-yl)acetates combined experimental data with B3LYP/6-311++G(d,p) level calculations to map frontier molecular orbitals and electrostatic potential surfaces, revealing charge distribution patterns that influence reactivity . Time-dependent DFT (TD-DFT) can further predict UV-Vis absorption spectra for photochemical applications.

How can researchers resolve contradictions in crystallographic data for structurally similar compounds?

Discrepancies in bond lengths or angles may arise from differences in substituents or crystal packing. Systematic comparison with published datasets (e.g., CCDC entries) and validation via Hirshfeld surface analysis can identify non-covalent interactions (e.g., C–H···π, hydrogen bonds) that distort geometry . For example, in bis(benzothiazole)nickel complexes, deviations in Ni–S bond lengths were attributed to ligand steric effects .

What methodologies are suitable for studying the bioactivity of this compound?

- Molecular docking : Analogous studies on benzothiazole-triazole hybrids used AutoDock Vina to predict binding affinities toward target proteins (e.g., α-glucosidase), with pose validation via RMSD analysis .

- Fluorescence quenching assays : Investigate interactions with biomacromolecules (e.g., DNA) by monitoring changes in emission spectra upon compound addition .

- Enzymatic assays : Test inhibitory activity against disease-relevant enzymes (e.g., acetylcholinesterase) using colorimetric substrates like DTNB .

How does substitution on the thiazole ring affect the compound’s physicochemical properties?

Systematic SAR (structure-activity relationship) studies on methyl/aryl-substituted thiazoles reveal:

- Electron-withdrawing groups (e.g., Br at C2 in ethyl 2-(2-bromo-thiazol-4-yl)acetate) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Steric effects : Bulky substituents (e.g., phenyl at C2) can hinder π-stacking interactions, altering solubility and crystallinity .

Controlled variation of substituents (e.g., using Suzuki-Miyaura cross-coupling) followed by DSC (differential scanning calorimetry) can map structure-property trends .

What challenges arise in refining crystal structures of metal complexes containing this compound?

Key issues include:

- Disorder in flexible groups : The acetate moiety may exhibit rotational disorder, requiring TLS (translation-libration-screw) refinement in SHELXL .

- Twinned crystals : High-resolution data (e.g., synchrotron radiation) and twin law identification (e.g., using CELL_NOW) are essential for accurate refinement .

- Weak anomalous scattering : For heavy-atom derivatives (e.g., Ni(II) complexes), SAD/MAD phasing improves electron density maps .

How can computational modeling guide the design of derivatives with enhanced stability?

- MD simulations : Assess conformational stability in solvents (e.g., water, DMSO) using GROMACS.

- QM/MM calculations : Evaluate hydrolysis susceptibility of the ester group under physiological conditions .

- Crystal structure prediction (CSP) : Tools like Mercury CSD-Materials predict polymorphs and co-crystal formation .

What synthetic routes are available for introducing functional groups at the thiazole C5 position?

- Electrophilic substitution : Direct bromination (e.g., NBS in DMF) at C5, followed by Suzuki coupling to install aryl groups .

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate C5-H, then trap with electrophiles (e.g., aldehydes) .

How can researchers address low yields in esterification reactions involving thiazole intermediates?

- Activation strategies : Use DMAP (4-dimethylaminopyridine) to enhance reactivity of carboxylic acids toward ester formation.

- Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., from 50% to 85% in analogous acetamide syntheses) .

- Protection/deprotection : Temporarily mask reactive thiazole NH groups with Boc (tert-butyloxycarbonyl) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.